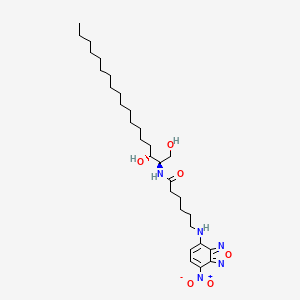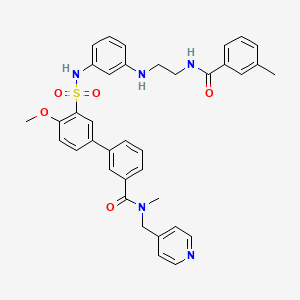
Rtioxa-43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rtioxa-43 is a chemical compound known for its role as an orexin receptor agonist. It has a molecular formula of C37H37N5O5S and a molecular weight of 663.79 g/mol . This compound is primarily used in scientific research to study the orexin system, which is involved in regulating wakefulness and sleep.
Vorbereitungsmethoden
The synthesis of Rtioxa-43 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as amide bond formation and sulfonylation.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form this compound.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves careful control of reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Rtioxa-43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Rtioxa-43 has several scientific research applications, including:
Chemistry: It is used to study the orexin system and its role in various physiological processes.
Biology: Researchers use this compound to investigate the effects of orexin receptor activation on cellular and molecular pathways.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for sleep disorders and other conditions related to the orexin system.
Wirkmechanismus
Rtioxa-43 exerts its effects by binding to orexin receptors, specifically OX1 and OX2 receptors, with an EC50 value of 24 nM for both receptors . Upon binding, this compound activates these receptors, leading to the modulation of downstream signaling pathways involved in wakefulness and sleep regulation. The activation of orexin receptors by this compound results in increased wakefulness and reduced sleep fragmentation .
Vergleich Mit ähnlichen Verbindungen
Rtioxa-43 is unique in its high affinity and selectivity for orexin receptors. Similar compounds include:
Almorexant: Another orexin receptor agonist with a different chemical structure and pharmacological profile.
Suvorexant: An orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another orexin receptor antagonist with similar therapeutic applications as suvorexant.
This compound stands out due to its specific agonistic activity on orexin receptors, making it a valuable tool for studying the orexin system and its physiological effects.
Eigenschaften
Molekularformel |
C37H37N5O5S |
|---|---|
Molekulargewicht |
663.8 g/mol |
IUPAC-Name |
N-[2-[3-[[2-methoxy-5-[3-[methyl(pyridin-4-ylmethyl)carbamoyl]phenyl]phenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C37H37N5O5S/c1-26-7-4-9-30(21-26)36(43)40-20-19-39-32-11-6-12-33(24-32)41-48(45,46)35-23-29(13-14-34(35)47-3)28-8-5-10-31(22-28)37(44)42(2)25-27-15-17-38-18-16-27/h4-18,21-24,39,41H,19-20,25H2,1-3H3,(H,40,43) |
InChI-Schlüssel |
WIANBLHLJZGLLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)CC5=CC=NC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





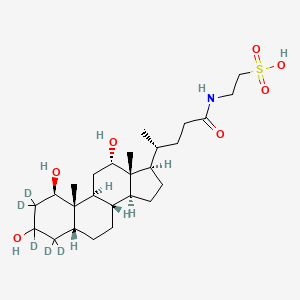
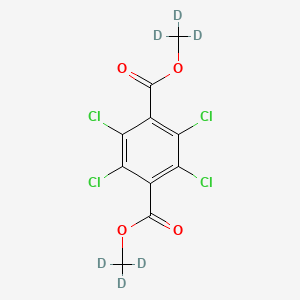
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)


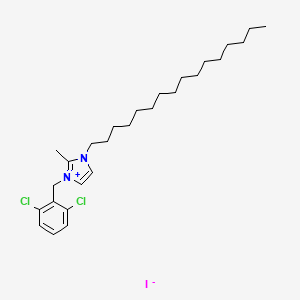

![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)

